molecular formula C8H13N3O B1345517 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 58905-32-1

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B1345517
CAS No.: 58905-32-1
M. Wt: 167.21 g/mol
InChI Key: FMWWRALTYIWZEB-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one” is a compound that has been synthesized and evaluated for its plant growth regulatory activity . It is a derivative of 1,2,4-triazole and has shown promising results in promoting root length for mungbean and wheat . The compound has been found to influence the levels of endogenous hormones in mungbean roots .


Synthesis Analysis

The compound is one of the nine novel triazole-compounds synthesized for the purpose of investigating their plant growth regulatory activity . The synthesis process involved the development of a novel compound, 1-(3-amino-[1,2,4]triazol-1-yl)-3,3-dimethyl-butan-2-one, which contains two sections of 3-amino-1,2,4-triazol ring and 2,2-dimethylpentan-3-one .


Molecular Structure Analysis

The molecular formula of the compound is C8H13N3O . It has a unique structure that allows it to easily bind with a variety of enzymes and receptors in biological systems .


Chemical Reactions Analysis

The compound has been found to change the level of endogenous hormones in mungbean roots . The most obvious effect was the increase of IAA, being 4.9 times greater than that of the control at the 96th hour after treatment .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.21 g/mol . It has a computed XLogP3-AA value of 1.3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Fungicidal Activity

The synthesis and study of compounds including "3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one" have shown significant fungicidal properties. Ye et al. (2011) reported the synthesis of a related compound demonstrating fungicidal activity against Gibberella zeae at a dosage of 25 mg/L. This suggests potential agricultural applications in combating fungal pathogens in crops (Ye et al., 2011).

Photophysics and Photochemistry

Silva et al. (2001) investigated the photophysical and photochemical behaviors of triadimefon and triadimenol, closely related compounds, showing that triadimefon exhibits a weak fluorescence from an n, π* state upon excitation, indicating potential applications in photostable materials and the study of photochemical degradation pathways (Silva et al., 2001).

Dielectric Properties

Yang (2006) detailed the synthesis of a Copper(II) coordination compound with an organic pesticide ligand, showcasing investigations into its dielectric properties. This reveals the relevance of such compounds in materials science, particularly in developing materials with specific electronic or optical properties (Yang, 2006).

Organic Synthesis and Cytotoxicity

Purohit et al. (2011) prepared a series of bis-1,3,4-oxadiazoles and bis-pyrazoles derived from 1,4-bis[5-thio-4-substituted-1,2,4-triazol-3-Yl]-butane, conducting in-vitro cytotoxicity potential screenings against several human cancer cell lines, indicating the compound's potential in medicinal chemistry and drug development (Purohit et al., 2011).

Photovoltaic Applications

Wu et al. (2009) explored the co-sensitization with near-IR absorbing cyanine dye to improve the photoelectric conversion of dye-sensitized solar cells. This study implies that derivatives of "this compound" could enhance solar cell efficiency, highlighting its significance in renewable energy technologies (Wu et al., 2009).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one interacts with various enzymes and proteins, influencing biochemical reactions. It is known to bind with enzymes such as ent-kaurene oxidase (CYP701A), which plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones. By inhibiting this enzyme, this compound effectively reduces gibberellin levels, leading to altered plant growth patterns .

Cellular Effects

The effects of this compound on cellular processes are significant. In plants, it promotes root growth by increasing the levels of endogenous hormones such as indole-3-acetic acid (IAA), abscisic acid (ABA), and gibberellin (GA3). This compound has been shown to enhance primary root length and influence hormone levels, thereby affecting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of ent-kaurene oxidase, an enzyme involved in the biosynthesis of gibberellins. This inhibition leads to a decrease in gibberellin levels, which in turn affects various physiological processes in plants. Additionally, the compound’s triazole ring structure allows it to form weak interactions such as hydrogen bonds and van der Waals forces with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound can maintain its activity for extended periods, with significant changes in hormone levels observed up to 96 hours after treatment .

Dosage Effects in Animal Models

While most studies on this compound have focused on plant models, its effects in animal models are also noteworthy. Different dosages of the compound can lead to varying effects, with higher doses potentially causing toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired outcomes without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to gibberellin biosynthesis. By inhibiting ent-kaurene oxidase, the compound disrupts the conversion of ent-kaurene to ent-kaurenoic acid, a precursor of gibberellins. This disruption affects the overall metabolic flux and levels of metabolites involved in plant growth regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its use in agricultural applications .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its interactions with biomolecules and its overall efficacy in regulating plant growth .

Properties

IUPAC Name

3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2,3)7(12)4-11-6-9-5-10-11/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWWRALTYIWZEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207651
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-32-1
Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one
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Record name 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Record name 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
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Record name 3,3-DIMETHYL-1-(1,2,4-TRIAZOL-1-YL)BUTAN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one relate to its fungicidal activity?

A: this compound serves as a key building block for various fungicidal compounds. Research indicates that the triazole ring within its structure plays a crucial role in its fungicidal activity. For instance, [] found that modifying this compound to triadimenol (a reduction product) or its diol derivative significantly influenced its degradation pathway and persistence in soil. This suggests that the specific chemical groups attached to the core structure influence its interaction with the environment and potentially its fungicidal efficacy. Furthermore, studies on similar triazole fungicides like hexaconazole and penconazole [] highlight that the presence and position of halogen atoms (like chlorine) within the molecule significantly impact its adsorption to soil components, ultimately influencing its availability and effectiveness.

Q2: What is the role of soil properties in the effectiveness of this compound based fungicides?

A: Soil properties significantly influence the efficacy of fungicides derived from this compound. [] observed that the degradation rate of triadimefon, a fungicide derived from this compound, varied considerably between mollisol (high organic carbon content) and inseptisol soils. The presence of higher organic carbon content in mollisol led to increased persistence of triadimefon under non-flooded conditions. This suggests that the fungicide binds more readily to organic matter, potentially impacting its availability to target fungi. Conversely, in flooded soils, higher organic carbon content accelerated triadimefon degradation, highlighting the complex interplay between soil properties, environmental conditions, and fungicide breakdown.

Q3: Are there any crystallographic studies available for compounds derived from this compound?

A: Yes, crystallographic studies provide valuable insights into the structural features of these compounds. For example, researchers successfully determined the crystal structure of (Z)-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one O-2-Chlorobenzyl Oxime Nitrate, a derivative of the compound, using single-crystal X-ray diffraction []. This study revealed the presence of intramolecular hydrogen bonding and provided details about the crystal packing arrangement. Understanding these structural features is crucial for comprehending the compound's stability, interactions with other molecules, and potentially its fungicidal activity.

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